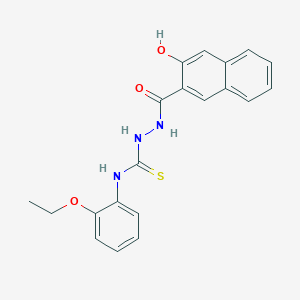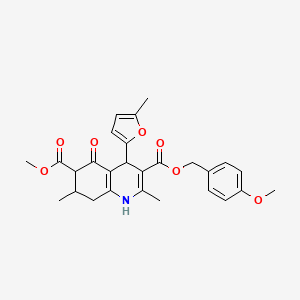![molecular formula C13H16Cl2N2O2 B4115501 N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
説明
N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as DCPTA, is a chemical compound that has been widely used in scientific research due to its unique properties and applications. DCPTA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 289.2 g/mol.
作用機序
DCPTA acts by inhibiting the electron transport chain in chloroplasts, which leads to a decrease in the production of ATP and NADPH. This inhibition of photosynthesis results in a decrease in plant growth and development. DCPTA has also been shown to induce the accumulation of reactive oxygen species (ROS) in plants, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
DCPTA has been shown to have a range of biochemical and physiological effects on plants. DCPTA inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. DCPTA also inhibits the synthesis of proteins and nucleic acids, which are essential for plant growth and development. DCPTA has been shown to induce the accumulation of ROS, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
DCPTA has several advantages for lab experiments. It is a potent and selective inhibitor of photosynthesis, which makes it a valuable tool for studying the effects of photosynthetic inhibition on plant growth and development. DCPTA is also relatively easy to synthesize and has a high purity, which makes it a cost-effective reagent for lab experiments. However, DCPTA has some limitations for lab experiments. It is toxic to humans and animals and must be handled with care. DCPTA is also not suitable for long-term studies as it can lead to irreversible damage to plant cells.
将来の方向性
There are several future directions for research on DCPTA. One direction is to investigate the effects of DCPTA on different plant species and under different environmental conditions. Another direction is to study the molecular mechanisms underlying the effects of DCPTA on plant growth and development. Additionally, DCPTA could be used as a tool for developing new herbicides and pesticides that target photosynthesis. Finally, DCPTA could be used in the development of new drugs for the treatment of diseases that are related to oxidative stress and cell damage.
科学的研究の応用
DCPTA has been widely used in scientific research due to its unique properties and applications. DCPTA is a potent inhibitor of photosynthesis and has been used to study the effects of photosynthetic inhibition on plant growth and development. DCPTA has also been used to investigate the role of photosynthesis in plant stress responses and the effects of environmental stress on plant physiology.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(12-3-2-6-19-12)16-13(18)17-9-4-5-10(14)11(15)7-9/h4-5,7-8,12H,2-3,6H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNFWONSYYVACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-2-[(6-nitro-4-quinazolinyl)amino]phenol](/img/structure/B4115422.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-isobutylhydrazinecarbothioamide](/img/structure/B4115433.png)
![methyl 6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115441.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4115454.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4115488.png)
![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)


